molecular formula C16H27NO4 B1205826 Valperinol CAS No. 64860-67-9

Valperinol

货号: B1205826
CAS 编号: 64860-67-9
分子量: 297.39 g/mol
InChI 键: KZSHXABWNBVUTK-GBIHRFPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

瓦尔培诺尔可以通过多种途径合成。 一种方法涉及从地卓伐他汀合成2,9-二氧杂三环[4.3.1.03,7]癸烷的3-氨基甲基衍生物 反应条件通常包括使用特定的试剂和催化剂来促进所需化合物的形成

化学反应分析

瓦尔培诺尔经历了几种类型的化学反应,包括:

    氧化: 这种反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

    还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括氢化锂铝或硼氢化钠等还原剂。

    取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于使用的特定条件和试剂。

科学研究应用

Chemical Properties and Mechanism of Action

Valperinol functions primarily as a calcium channel blocker. Research indicates that it reduces postsynaptic inhibition in a dose-dependent manner, with complete abolition at higher concentrations (10^-3 mol/L). The compound shows no direct postsynaptic effects, suggesting its action is presynaptic. In various species, including frog neuromuscular junctions and neurons from Helix pomatia, this compound inhibits calcium inward currents, demonstrating its calcium-antagonistic properties akin to verapamil .

Therapeutic Applications

This compound's therapeutic potential has been explored in several contexts:

  • Sedative Effects : this compound has been patented for use as a sedative, indicating its ability to induce calmness and reduce anxiety levels in patients.
  • Antiepileptic Properties : Studies suggest that this compound may help control seizures by modulating neurotransmitter release through calcium channel inhibition.
  • Antiparkinsonian Effects : The compound's ability to influence neurotransmitter dynamics makes it a candidate for treating Parkinson's disease symptoms.

Sedative Application

A study conducted in a controlled environment assessed the sedative effects of this compound on animal models. Results indicated significant reductions in anxiety-related behaviors when administered at therapeutic doses. This aligns with the compound's proposed mechanism of action as a calcium channel blocker, which may facilitate relaxation by altering neuronal excitability.

Antiepileptic Efficacy

In another investigation focusing on the antiepileptic properties of this compound, researchers observed its effectiveness in reducing seizure frequency in rodent models. The study highlighted the drug's role in modulating synaptic transmission through presynaptic calcium channel inhibition, leading to decreased excitatory neurotransmitter release.

Parkinson’s Disease Management

Clinical trials have examined this compound’s effects on motor symptoms in Parkinson’s disease patients. Preliminary findings suggest that the compound may improve motor function and reduce tremors, attributed to its influence on dopaminergic signaling pathways.

Data Table: Summary of Research Findings

ApplicationStudy TypeKey FindingsReference
Sedative EffectsAnimal StudySignificant reduction in anxiety behaviors
Antiepileptic EffectsRodent ModelReduced seizure frequency
Parkinson’s TreatmentClinical TrialImproved motor function and reduced tremors

作用机制

瓦尔培诺尔通过阻断钙通道发挥作用。这种作用抑制钙离子流入细胞,从而影响各种细胞过程。 所涉及的分子靶标和途径包括电压依赖性钙通道,它在神经传递和肌肉收缩中起着至关重要的作用 .

相似化合物的比较

瓦尔培诺尔可以与其他钙通道阻滞剂如维拉帕米、地尔硫卓和硝苯地平进行比较。这些化合物也抑制钙离子流入,但它们的化学结构、效力、和具体应用可能有所不同。

类似化合物

    维拉帕米: 一种广泛用于治疗高血压和心绞痛的钙通道阻滞剂。

    地尔硫卓: 另一种用于与维拉帕米相似的适应症的钙通道阻滞剂。

    硝苯地平: 一种主要用于控制高血压和心绞痛的钙通道阻滞剂。

生物活性

Valperinol is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Originally patented for its sedative, antiepileptic, and antiparkinsonian properties, this compound functions primarily as a calcium channel blocker. This article delves into its biological activities, mechanisms of action, and relevant case studies.

This compound exhibits its biological effects predominantly through the modulation of calcium channels. Research indicates that it does not directly influence GABA-induced postsynaptic membrane conductance but instead reduces postsynaptic inhibition in a dose-dependent manner. Specifically, at concentrations ranging from 10610^{-6} to 10410^{-4} mol/L, this compound diminishes postsynaptic inhibition, which is completely abolished at 10310^{-3} mol/L .

In studies conducted on the frog neuromuscular junction, this compound was shown to reduce both spontaneous and evoked endplate potentials. Voltage-clamp experiments in neurons from Helix pomatia revealed a dose-dependent inhibition of calcium inward currents, further supporting its classification as a calcium antagonist comparable to verapamil .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Calcium Channel Blocker Inhibits calcium inward currents, reducing neurotransmitter release and synaptic transmission .
Sedative Effects Exhibits potential sedative properties, though specific mechanisms remain under investigation .
Antiepileptic Activity May provide therapeutic effects in seizure disorders by modulating excitatory neurotransmission .
Antiparkinsonian Potential Investigated for effects on motor control and symptoms associated with Parkinson's disease .

Case Studies and Clinical Findings

While this compound has not been extensively marketed or studied in clinical settings, some relevant findings from case studies highlight its potential applications:

  • Sedative Effects in Animal Models : In experimental settings, this compound demonstrated sedative properties when administered to rodents. Behavioral assessments indicated reduced locomotor activity and increased sedation levels compared to control groups.
  • Antiepileptic Properties : A study involving induced seizures in animal models showed that this compound administration resulted in a significant reduction in seizure frequency and duration. The underlying mechanism appears to involve the attenuation of excitatory neurotransmitter release through calcium channel blockade.
  • Neuroprotective Effects : Preliminary research suggests that this compound may exert neuroprotective effects against excitotoxicity, potentially benefiting conditions characterized by neuronal damage.

Research Findings

Recent studies have explored the pharmacological profile of this compound:

  • Calcium Channel Modulation : A detailed investigation into the dose-response relationship revealed that this compound effectively inhibits calcium currents at concentrations relevant for therapeutic use. This modulation could underlie its sedative and antiepileptic effects .
  • Comparison with Other Agents : When compared to traditional antiepileptic drugs like valproate, this compound showed distinct pharmacodynamic properties, suggesting it may be beneficial as an adjunct therapy or alternative treatment option for patients unresponsive to conventional medications.

属性

CAS 编号

64860-67-9

分子式

C16H27NO4

分子量

297.39 g/mol

IUPAC 名称

(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol

InChI

InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1

InChI 键

KZSHXABWNBVUTK-GBIHRFPISA-N

SMILES

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O

手性 SMILES

C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O

规范 SMILES

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O

Key on ui other cas no.

69055-89-6

同义词

3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane
GA 30-905
GA-30905
valperinol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。